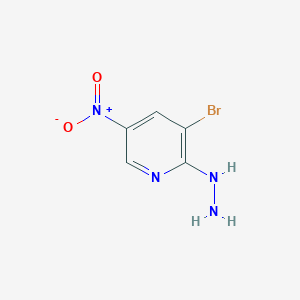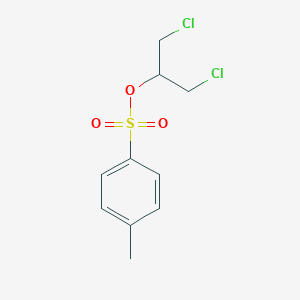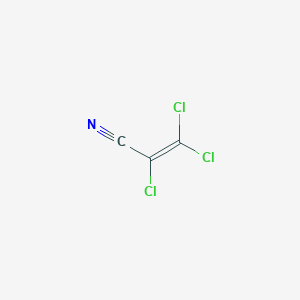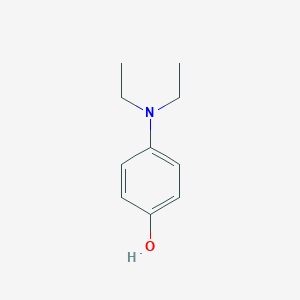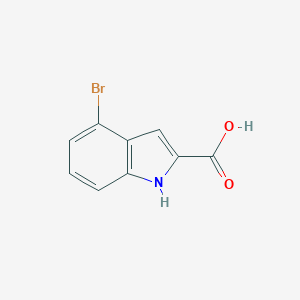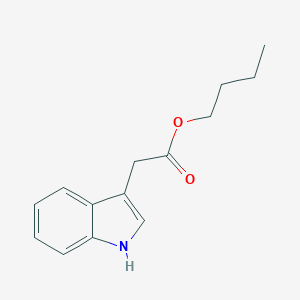![molecular formula C17H23N2O2P B097844 Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester CAS No. 18593-23-2](/img/structure/B97844.png)
Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester, also known as DMMP, is an organophosphorus compound that has been extensively studied due to its potential applications in various fields such as chemical warfare agents, catalysis, and sensors. DMMP is a colorless liquid that has a molecular formula of C12H18N2O2P and a molecular weight of 268.26 g/mol.
Mechanism Of Action
Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester acts as a cholinesterase inhibitor by binding irreversibly to the active site of acetylcholinesterase and butyrylcholinesterase. This leads to the accumulation of acetylcholine and butyrylcholine in the synaptic cleft, which results in overstimulation of the cholinergic system. This overstimulation leads to various symptoms such as muscle twitching, convulsions, respiratory distress, and ultimately death.
Biochemical And Physiological Effects
Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester has various biochemical and physiological effects on the body. Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester inhibits the activity of acetylcholinesterase and butyrylcholinesterase, which leads to the accumulation of acetylcholine and butyrylcholine in the synaptic cleft. This overstimulation leads to various symptoms such as muscle twitching, convulsions, respiratory distress, and ultimately death. Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester also affects the cardiovascular system by causing bradycardia, hypotension, and arrhythmias.
Advantages And Limitations For Lab Experiments
Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester has various advantages and limitations for lab experiments. Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester is a simulant of nerve agents such as sarin, soman, and VX, and it is used to evaluate the effectiveness of protective equipment and decontamination procedures. Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester is also used as a catalyst in various reactions such as the synthesis of cyclohexanone, the synthesis of pyrroles, and the synthesis of benzimidazoles. However, Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester is highly toxic and requires special handling and disposal procedures. Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester is also a controlled substance and requires a license for use and storage.
Future Directions
There are various future directions for the study of Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester. One future direction is the development of more effective protective equipment and decontamination procedures for nerve agents. Another future direction is the development of more efficient and selective catalysts for various reactions. Another future direction is the development of more sensitive and selective sensors for the detection of nerve agents, pesticides, and other toxic chemicals.
Synthesis Methods
Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester can be synthesized through various methods such as the reaction of p-nitrobenzaldehyde and dimethylamine followed by reduction, the reaction of p-nitrobenzaldehyde and dimethylamine with phosphorus oxychloride, and the reaction of p-nitrobenzaldehyde and dimethylamine with phosphorus trichloride followed by methylation. The most commonly used method for the synthesis of Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester is the reaction of p-nitrobenzaldehyde and dimethylamine with phosphorus oxychloride.
Scientific Research Applications
Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester has been extensively studied due to its potential applications in various fields such as chemical warfare agents, catalysis, and sensors. Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester is a simulant of nerve agents such as sarin, soman, and VX, and it is used to evaluate the effectiveness of protective equipment and decontamination procedures. Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester is also used as a catalyst in various reactions such as the synthesis of cyclohexanone, the synthesis of pyrroles, and the synthesis of benzimidazoles. Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester is also used as a sensor for the detection of nerve agents, pesticides, and other toxic chemicals.
properties
CAS RN |
18593-23-2 |
|---|---|
Product Name |
Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester |
Molecular Formula |
C17H23N2O2P |
Molecular Weight |
318.35 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-methoxyphosphoryl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H23N2O2P/c1-18(2)14-6-10-16(11-7-14)22(20,21-5)17-12-8-15(9-13-17)19(3)4/h6-13H,1-5H3 |
InChI Key |
UVUUNMCCVIEFAZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)N(C)C)OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)N(C)C)OC |
synonyms |
Bis[p-(dimethylamino)phenyl]phosphinic acid methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



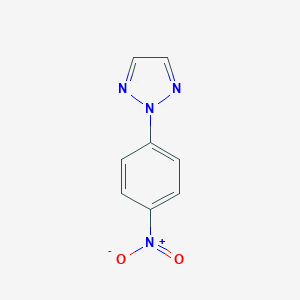

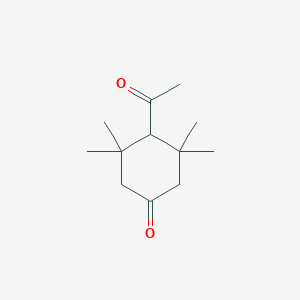
![10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one](/img/structure/B97772.png)

![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)
